6-chloropyridine-3,4-dicarboxylic Acid

Description

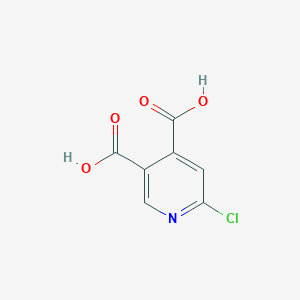

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-1-3(6(10)11)4(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQPMCFUDXELIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376260 | |

| Record name | 6-chloropyridine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243835-70-3 | |

| Record name | 6-chloropyridine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloropyridine-3,4-dicarboxylic acid (CAS Number: 243835-70-3)

This guide offers a comprehensive technical overview of 6-chloropyridine-3,4-dicarboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to provide insights into its properties, synthesis, reactivity, and applications, while also addressing the current gaps in publicly available information.

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

The pyridine ring is a cornerstone of numerous pharmaceuticals and biologically active compounds.[1] Its nitrogen atom's ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design.[1] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] this compound (CAS No: 243835-70-3) emerges as a particularly interesting building block due to its unique combination of reactive sites: a chloro-substituent, which can participate in nucleophilic substitution and cross-coupling reactions, and two carboxylic acid groups, which are amenable to a variety of chemical transformations.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source(s) |

| CAS Number | 243835-70-3 | [2][3] |

| Molecular Formula | C₇H₄ClNO₄ | [2][3] |

| Molecular Weight | 201.56 g/mol | [2][3] |

| Purity | ≥96% (typical) | [3] |

| Appearance | Solid (form not specified in literature) | N/A |

| Melting Point | 190 °C (decomposes) | |

| Solubility | Soluble in deionized water | |

| SMILES | O=C(C1=C(C(O)=O)C=C(Cl)N=C1)O | [3] |

Synthesis and Purification: A Proposed Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the oxidative cleavage of a 6-chloroquinoline derivative.

Conceptual Synthesis Protocol

The following protocol is a theoretical pathway and would require experimental validation and optimization.

Step 1: Synthesis of a 6-Chloro-3,4-dialkylquinoline Precursor

This could be achieved through a multi-step synthesis starting from 4-chloroaniline, which is not detailed here but would follow established quinoline synthesis routes like the Combes or Doebner-von Miller reaction.

Step 2: Oxidation to this compound

This step is adapted from patented procedures for similar transformations.[4]

-

Reaction Setup: In a well-ventilated fume hood, charge a reactor with an aqueous solution of the 6-chloro-3,4-dialkylquinoline precursor.

-

Reagent Addition: While vigorously stirring, slowly and concurrently add aqueous hydrogen peroxide (30-50%) and an aqueous base solution (e.g., 10-50% sodium hydroxide). The molar equivalents of the oxidizing agent and base relative to the quinoline precursor are critical and would need to be optimized, with literature suggesting a range of 8-20 equivalents for hydrogen peroxide and 5-10 for the base.[4]

-

Temperature Control: The reaction is highly exothermic. Maintain the reaction temperature between 80-120°C using an appropriate cooling system.[4]

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the aqueous solution with a mineral acid (e.g., sulfuric or hydrochloric acid) to precipitate the dicarboxylic acid product.[4]

-

Collect the solid product by filtration.

-

Wash the filter cake with cold water to remove inorganic salts.

-

Dry the product under vacuum.

-

Step 3: Purification

Recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture) would be the primary method for purification. The purity should be assessed by HPLC and melting point determination.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted characteristics based on its structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of pyridine derivatives are well-documented.[5][6]

-

¹H NMR: The proton spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C2 and C5 positions of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

-

¹³C NMR: The carbon spectrum would display seven distinct signals. The two carboxylic acid carbons would appear downfield (typically >165 ppm). The four carbons of the pyridine ring would have chemical shifts characteristic of a substituted pyridine, and the carbon bearing the chlorine atom would be significantly influenced.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of the carboxylic acid groups.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

-

Pyridine Ring Vibrations: Several bands in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (201.56 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the M+ peak.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of CO₂ and/or COOH from the carboxylic acid groups.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules.

-

Reactions of the Carboxylic Acid Groups: The two adjacent carboxylic acid groups can be readily converted into esters, amides, or acid chlorides. They can also undergo dehydration to form a cyclic anhydride, a reactive intermediate for further transformations.

-

Reactions of the Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution by various nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of a wide range of functional groups. Furthermore, the chloro-substituent can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds, particularly in the realm of kinase inhibitors.[7][8]

A Scaffold for Kinase Inhibitors

The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors.[9] The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 6-chloro substituent provides a vector for synthetic elaboration into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity. The dicarboxylic acid functionality offers multiple points for derivatization to interact with other regions of the active site or to improve physicochemical properties.

Structure-Activity Relationship (SAR) Insights

Based on SAR studies of related 6-chloropyridin-3-amine analogs, it is evident that modifications at and around the pyridine core significantly impact biological activity.[9] The dicarboxylic acid groups of the title compound provide a rich platform for exploring these relationships. For instance, conversion to various amides or esters would allow for a systematic investigation of how different substituents affect target engagement and cellular activity.

Safety and Handling

The available safety data indicates that this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for chemical synthesis. Its trifunctional nature offers a multitude of possibilities for the construction of complex molecular architectures. While the lack of detailed public information on its synthesis and spectral properties presents a current challenge, the clear potential of this scaffold, particularly in the design of kinase inhibitors, warrants further investigation. The development and publication of a robust synthetic protocol and comprehensive characterization data would undoubtedly accelerate its adoption by the broader scientific community and unlock its full potential in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. data.epo.org [data.epo.org]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridine-3,4-dicarboxylic Acid

Introduction: A Versatile Heterocyclic Building Block

6-Chloropyridine-3,4-dicarboxylic acid is a substituted pyridine derivative that holds significant potential as a scaffold and building block in medicinal chemistry and materials science. The pyridine ring is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2] The presence of two carboxylic acid groups provides multiple points for chemical modification and can significantly influence the solubility, crystal packing, and binding affinity of larger molecules.[3] Furthermore, the chloro-substituent offers a site for further functionalization via nucleophilic aromatic substitution, enhancing its synthetic versatility.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and predictive insights grounded in chemical theory. We will explore its structural characteristics, acid-base properties, spectroscopic signature, and stability, providing field-proven experimental protocols for researchers aiming to characterize this compound or utilize it in their discovery programs.

Molecular Structure and Core Identifiers

The foundational step in understanding any chemical entity is to define its structure and associated identifiers. This compound's structure is defined by a pyridine ring substituted with a chlorine atom at the 6-position and two carboxylic acid groups at the 3 and 4-positions.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-3,4-pyridinedicarboxylic acid | |

| CAS Number | 243835-70-3 | [4][5][6] |

| Molecular Formula | C₇H₄ClNO₄ | [4][5][7] |

| Molecular Weight | 201.56 g/mol | [5][7] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)C(=O)O)C(=O)O | [8] |

| InChI | InChI=1S/C7H₄ClNO₄/c8-5-1-3(6(10)11)4(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) | [4] |

| InChI Key | LVQPMCFUDXELIS-UHFFFAOYSA-N | [9] |

Figure 1: 2D Structure of this compound

Summary of Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. This table summarizes the known and predicted properties for this compound.

| Property | Value / Prediction | Rationale and Commentary |

| Physical Form | Predicted: White to off-white crystalline solid. | Based on analogous compounds like 6-chloropyridine-2,5-dicarboxylic acid, which is a white solid. Dicarboxylic acids are typically crystalline solids at room temperature. |

| Melting Point | Data not available. Predicted: >200 °C (with decomposition). | The related 6-chloropyridine-3-carboxylic acid decomposes at 190 °C. The presence of a second carboxylic acid group would likely increase intermolecular hydrogen bonding, leading to a higher melting point, likely accompanied by decarboxylation. |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous base. Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexanes). | The two carboxylic acid groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, favoring solubility in polar solvents. In aqueous base, deprotonation to the highly polar carboxylate salt form will dramatically increase water solubility. |

| pKa Values | Data not available. Predicted: pKa₁ ≈ 2-3, pKa₂ ≈ 4-5. | The two carboxylic acid groups will have distinct pKa values. The electron-withdrawing effects of the pyridine nitrogen and the chlorine atom will increase the acidity (lower the pKa) of these groups compared to benzoic acid (pKa ≈ 4.2). The first deprotonation will make the second more difficult. Experimental determination is required for definitive values. |

Acid-Base Properties: Experimental Determination of pKa

The acidity constants (pKa) are critical parameters, influencing a molecule's charge state, solubility, and receptor-binding interactions at a given pH. For a dicarboxylic acid, two distinct pKa values are expected.

Causality Behind Experimental Choices: Potentiometric titration is the gold-standard method for pKa determination. It measures the change in pH of a solution as a titrant of known concentration is added. The inflection points in the resulting titration curve correspond to the equivalence points, and the half-equivalence points provide the pKa values. A co-solvent system (e.g., methanol/water) is often necessary for compounds with limited aqueous solubility to ensure the analyte remains fully dissolved throughout the experiment.

Protocol 4.1: Potentiometric Titration for pKa Determination

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable solvent system (e.g., 20 mL of 50:50 methanol:water). Ensure complete dissolution.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Begin gentle stirring.

-

Initial pH Reading: Record the initial pH of the solution.

-

Titration: Using a calibrated micro-burette, add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each increment, allowing the reading to stabilize before proceeding. Continue the titration well past the second expected equivalence point (e.g., to pH 11-12).

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the first and second derivatives of the curve to accurately locate the two equivalence points. The pH at the half-volume point for each equivalence point corresponds to pKa₁ and pKa₂.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. While experimental spectra are the definitive standard, predicting the key features is essential for structural elucidation.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-9.0 ppm). These protons, located at the 2 and 5-positions of the pyridine ring, will appear as doublets due to coupling with each other (ortho-coupling, J ≈ 8-9 Hz). The electron-withdrawing nature of the adjacent carboxylic acids and the ring nitrogen will shift these protons downfield.

-

Carboxylic Acid Protons: Two very broad singlets are expected at δ > 10 ppm. Their chemical shift can be highly variable and is dependent on concentration and solvent. These signals often exchange with D₂O.

-

-

¹³C NMR:

-

Carboxylic Carbons: Two signals are expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C6) will be shifted downfield. The other four carbons (C2, C3, C4, C5) will appear in the typical aromatic region of δ 120-155 ppm.

-

Predicted Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H groups.

-

C=O Stretch: A strong, sharp absorption band is expected between 1700 and 1750 cm⁻¹ for the carbonyls of the carboxylic acids. The peak may be split or broadened due to conjugation with the aromatic ring and intermolecular hydrogen bonding.

-

C=C / C=N Stretches: Medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region, corresponding to the aromatic ring vibrations.

Predicted Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for the molecular ion due to the presence of chlorine. Two peaks will be observed: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2)⁺.

-

Fragmentation: Common fragmentation pathways would include the loss of H₂O, CO, and COOH from the parent ion.

Stability and Degradation Profile

Understanding a compound's stability is paramount in drug development for determining storage conditions and shelf-life.

-

Predicted Stability: As a crystalline solid, this compound is expected to be stable under standard laboratory conditions (ambient temperature, protected from light and moisture). Pyridine-based structures are generally robust.[10]

-

Potential Degradation Pathways:

-

Thermal Degradation: The most likely degradation pathway upon heating is decarboxylation, where one or both carboxylic acid groups are lost as CO₂.

-

Photodegradation: While the pyridine ring has UV absorbance, significant photolytic degradation in the solid state is less likely but should be assessed in solution.

-

Hydrolysis: The compound is stable to hydrolysis under neutral conditions. The chloro-substituent is generally stable but could undergo nucleophilic substitution under harsh basic conditions.

-

Protocol 6.1: Forced Degradation Study (Stress Testing)

-

Objective: To identify potential degradation products and pathways.

-

Methodology: Expose solutions of the compound (e.g., in acetonitrile/water) to a range of stress conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat solution at 80 °C for 48 hours.

-

Photolytic: Expose solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.

-

Outcome: Quantify the loss of the parent compound and identify the mass of any major degradation products to propose their structures.

Relevance in Drug Discovery and Development

The structural motifs within this compound make it a highly valuable starting point for drug discovery.

-

Scaffold for New Chemical Entities: Pyridine carboxylic acids are precursors to a vast number of drugs used to treat conditions ranging from tuberculosis to cancer and diabetes.[11] This molecule provides a rigid scaffold onto which diverse functional groups can be built.

-

Fragment-Based Drug Design (FBDD): Its relatively low molecular weight and multiple functional groups make it an ideal fragment for screening against biological targets.

-

Linker Chemistry: The two carboxylic acid groups can be differentially functionalized to act as a linker, connecting two other pharmacophores to create bifunctional molecules or PROTACs.

-

Co-crystal Former: Dicarboxylic acids are excellent co-formers that can be used to modify the physicochemical properties, such as solubility and stability, of an active pharmaceutical ingredient (API) through co-crystallization.[3]

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its key physicochemical properties are dominated by the presence of two acidic carboxylic acid groups and an electron-deficient, chlorinated pyridine ring. This combination results in a polar, high-melting solid with predictable spectroscopic characteristics and multiple handles for chemical modification. The experimental protocols and predictive analyses detailed in this guide provide a robust framework for researchers to effectively utilize this compound in their synthetic, medicinal, and materials science endeavors.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. chemscene.com [chemscene.com]

- 6. aobchem.com [aobchem.com]

- 7. scbt.com [scbt.com]

- 8. cenmed.com [cenmed.com]

- 9. This compound | 243835-70-3 [sigmaaldrich.com]

- 10. sefh.es [sefh.es]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloropyridine-3,4-dicarboxylic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-3,4-dicarboxylic acid is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional scaffold, featuring a pyridine ring, a chlorine atom, and two carboxylic acid groups, offers a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and key applications, with a particular focus on its emerging role in drug discovery and development.

Introduction

Pyridine-based scaffolds are ubiquitous in pharmaceuticals, owing to their ability to engage in a wide range of biological interactions.[1][2] The introduction of a chlorine atom and two carboxylic acid moieties onto the pyridine core, as seen in this compound, provides chemists with strategic handles for molecular elaboration. The electron-withdrawing nature of the chlorine atom and the dicarboxylic acid groups influences the reactivity of the pyridine ring, while the carboxylic acid functionalities serve as key points for amide bond formation, esterification, and the introduction of other functional groups. These characteristics make it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[3]

Molecular Structure and Chemical Formula

The fundamental identification of this compound is rooted in its precise molecular arrangement and composition.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₇H₄ClNO₄ .[4][5] This composition results in a molecular weight of approximately 201.56 g/mol .[4][5]

Structural Representation

The molecule consists of a pyridine ring substituted with a chlorine atom at the 6-position and two carboxylic acid groups at the 3- and 4-positions.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 243835-70-3 | [4][5] |

| Molecular Formula | C₇H₄ClNO₄ | [4][5] |

| Molecular Weight | 201.56 g/mol | [4][5] |

| SMILES | O=C(O)c1cc(Cl)ncc1C(=O)O | [4] |

| InChIKey | LVQPMCFUDXELIS-UHFFFAOYSA-N | [6] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for its characterization.

(Note: Experimentally derived spectroscopic data for this specific molecule is not widely available in the public domain. The following represents expected characteristic signals based on the analysis of structurally similar compounds.)

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbons of the carboxylic acid groups will appear at the downfield end of the spectrum, while the chemical shifts of the pyridine ring carbons will be indicative of their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acids are expected around 1700 cm⁻¹. The spectrum will also show characteristic peaks for C-Cl, C-N, and C-H bonds, as well as aromatic C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Synthesis and Reactivity

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals, its synthesis can be conceptually approached through established organic chemistry methodologies. A plausible synthetic route could involve the oxidation of a corresponding dimethylpyridine precursor, followed by chlorination.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Key Reactivity

The reactivity of this compound is dominated by its functional groups:

-

Carboxylic Acids: These groups can be readily converted to esters, amides, or acid chlorides, providing a gateway to a wide array of derivatives.

-

Chlorine Atom: The chlorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at the 6-position.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The overall electron-deficient nature of the ring, due to the substituents, influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly attractive building block for the synthesis of biologically active molecules. Pyridine dicarboxylic acid derivatives are known to be key intermediates in the development of various therapeutic agents.[7]

Role as a Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. Its dicarboxylic acid functionality allows for the construction of bis-amides and other derivatives that can act as ligands for biological targets. The chlorine atom provides a site for further modification, enabling the exploration of structure-activity relationships (SAR) in drug design.

Potential Therapeutic Areas

Derivatives of pyridine carboxylic acids and related nitrogen-containing heterocycles have shown promise in a variety of therapeutic areas, including:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the pyridine scaffold.[8]

-

Infectious Diseases: The pyridine nucleus is a common feature in antibacterial and antifungal agents.

-

Neuroscience: Compounds containing the pyridine moiety have been investigated for their activity on the central nervous system.

The synthesis of pyrrolo[3,4-c]pyridine derivatives, which can be conceptually derived from pyridine-3,4-dicarboxylic acids, has led to compounds with analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[9][10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Statement Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

Precautionary Statement Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for applications in drug discovery and materials science. Its well-defined molecular structure and multiple functional groups provide a robust platform for the synthesis of a diverse range of derivatives. As the demand for novel bioactive molecules continues to grow, the utility of such strategically functionalized building blocks is expected to increase, paving the way for new discoveries and innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 243835-70-3 [matrix-fine-chemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 11. cenmed.com [cenmed.com]

Spectroscopic Characterization of 6-chloropyridine-3,4-dicarboxylic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic signature of 6-chloropyridine-3,4-dicarboxylic acid. While direct experimental data for this specific compound is not widely available in the public domain, this document leverages established principles of spectroscopy and data from structurally analogous compounds to offer a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule for identification, purity assessment, and structural elucidation.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2][3][4] The presence of a chlorine atom and two carboxylic acid groups on the pyridine ring imparts specific electronic and structural features that can be effectively probed by various spectroscopic techniques. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring and the substituents.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the acidic carboxylic protons with the solvent.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | s | 1H | H-2 | The proton at position 2 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. |

| ~8.0 - 8.2 | s | 1H | H-5 | The proton at position 5 is influenced by the adjacent chlorine atom and the carboxylic acid group, resulting in a downfield shift, though less pronounced than H-2. |

| ~13.0 - 14.0 | br s | 2H | -COOH | The carboxylic acid protons are highly deshielded and will appear as a broad singlet at a very downfield chemical shift. This signal may be subject to exchange with residual water in the solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (Carboxylic Acids) | The carbonyl carbons of the carboxylic acid groups are highly deshielded and appear in the characteristic downfield region. |

| ~150 - 155 | C-6 | The carbon atom attached to the chlorine atom will be significantly downfield due to the electronegativity of chlorine. |

| ~148 - 152 | C-2 | The carbon atom adjacent to the nitrogen atom is deshielded. |

| ~140 - 145 | C-4 | The carbon atom attached to a carboxylic acid group will be shifted downfield. |

| ~130 - 135 | C-3 | The carbon atom attached to a carboxylic acid group will be shifted downfield. |

| ~125 - 130 | C-5 | The carbon atom at position 5 will be influenced by the adjacent chlorine and the overall electron-deficient nature of the ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The broad absorption is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration. |

| ~1700 | Strong | C=O stretch | The strong absorption is due to the carbonyl stretching of the carboxylic acid groups. |

| ~1600, ~1450 | Medium | C=C and C=N stretch | These absorptions are characteristic of the pyridine ring vibrations. |

| ~1200-1300 | Medium | C-O stretch | Stretching vibration of the C-O bond in the carboxylic acid groups. |

| ~800-900 | Medium | O-H bend | Out-of-plane bending of the carboxylic acid O-H group. |

| ~700-800 | Medium-Strong | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

A standard protocol for obtaining a mass spectrum would be:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, acidic molecule. Both positive and negative ion modes should be explored.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, will provide accurate mass measurements for elemental composition determination.[6]

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₇H₄ClNO₄, with a monoisotopic mass of 200.9805 Da.[1][2][3]

| m/z (predicted) | Ion | Rationale |

| 201.9884 | [M+H]⁺ (³⁵Cl) | Protonated molecular ion in positive ESI mode. |

| 203.9855 | [M+H]⁺ (³⁷Cl) | Isotopic peak for the protonated molecular ion containing the ³⁷Cl isotope. The ~3:1 ratio of the ³⁵Cl and ³⁷Cl peaks is a characteristic signature for a monochlorinated compound. |

| 199.9727 | [M-H]⁻ (³⁵Cl) | Deprotonated molecular ion in negative ESI mode. |

| 201.9698 | [M-H]⁻ (³⁷Cl) | Isotopic peak for the deprotonated molecular ion containing the ³⁷Cl isotope. |

Predicted Fragmentation Pathway

In MS/MS experiments, the molecular ion is expected to undergo characteristic fragmentations. A plausible fragmentation pathway is the sequential loss of water and carbon monoxide from the carboxylic acid groups.

Caption: Predicted fragmentation pathway of protonated this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from established chemical principles and comparison with related structures, offer a valuable resource for the identification and characterization of this compound. Researchers working with this molecule are encouraged to use this guide as a reference for interpreting their own experimental data.

References

A Technical Guide to the Solubility of 6-Chloropyridine-3,4-dicarboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-chloropyridine-3,4-dicarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and presents a robust, field-proven experimental methodology for its precise determination. We delve into the causal relationships between the molecule's structural features—including its dual carboxylic acid moieties, pyridine nitrogen, and chloro substituent—and its interactions with a range of organic solvents. This guide is designed for researchers, chemists, and drug development professionals, offering both the theoretical knowledge and the practical, self-validating protocols necessary to optimize reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction

Overview of this compound

This compound is a substituted pyridine derivative featuring two carboxylic acid groups at the 3 and 4 positions and a chlorine atom at the 6 position. Its rigid, functionalized structure makes it a valuable building block, or synthon, for the synthesis of more complex molecules, including novel pharmaceutical agents and functional organic materials. The presence of multiple hydrogen bond donors and acceptors, combined with an aromatic system, imparts unique chemical properties that are critical to its application.

The Critical Role of Solubility in Chemical & Pharmaceutical Development

Solubility is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous critical processes in a laboratory and industrial setting. For a compound like this compound, a thorough understanding of its solubility profile is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Process Optimization: Selecting appropriate solvents for synthesis, extraction, and workup procedures.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation Development: Designing stable and bioavailable formulations in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1][2]

| Property | Value | Source |

| CAS Number | 243835-70-3 | [1][3][4] |

| Molecular Formula | C₇H₄ClNO₄ | [1][2] |

| Molecular Weight | 201.56 g/mol | [1][2] |

| Appearance | Typically an off-white or crystalline solid | N/A |

| Calculated LogP | 1.1314 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 (2x Carbonyl O, 1x Pyridine N) | [1] |

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is the result of a thermodynamic equilibrium driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

"Like Dissolves Like": The Primacy of Polarity

The adage "like dissolves like" provides a foundational predictive tool. The two carboxylic acid groups and the pyridine nitrogen make this compound a highly polar molecule. Therefore, it is expected to exhibit higher solubility in polar solvents.

Key Intermolecular Forces

The solubility behavior of this compound is dictated by the following interactions:

-

Hydrogen Bonding: This is the most dominant interaction. The two carboxylic acid (-COOH) groups can act as both hydrogen bond donors (from the -OH proton) and acceptors (from the C=O oxygen). The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor. Solvents capable of hydrogen bonding, particularly polar protic solvents like methanol and ethanol, are expected to be excellent solvents.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative chlorine, oxygen, and nitrogen atoms. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone can effectively engage in these interactions, contributing to dissolution.

-

Van der Waals Forces: These weaker forces are present in all interactions but are the primary forces at play with nonpolar solvents like hexane or toluene. Due to the high polarity of the solute, these interactions are insufficient to overcome the strong solute-solute hydrogen bonding, predicting poor solubility in nonpolar media.

The interplay of these forces is visualized in the diagram below.

Caption: Intermolecular forces governing the dissolution process.

Experimental Methodology for Quantitative Solubility Determination

For rigorous scientific work, qualitative assessments ("soluble," "insoluble") are insufficient. The recommended approach is the Isothermal Equilibrium Method , which measures the thermodynamic solubility limit at a specific temperature. This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately quantified.[5]

Rationale for Method Selection

The isothermal equilibrium method is chosen for its accuracy and reproducibility. It ensures that the solution is truly saturated, reflecting the maximum amount of solute a solvent can hold under defined conditions. This is crucial for building reliable process models and understanding a compound's fundamental properties.

Materials and Reagents

-

Solute: this compound (purity >95%)

-

Solvents: A range of analytical grade solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Quantification instrument: HPLC-UV or UV-Vis Spectrophotometer

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. The key is to ensure undissolved solid remains at the end of the experiment, which visually confirms saturation.

-

Accurately add a known volume (e.g., 2.0 mL) or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period, typically 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

-

-

Sample Isolation:

-

After equilibration, carefully remove the vials and allow the undissolved solid to sediment for at least 2 hours at the same constant temperature.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, tared vial. This step is crucial to remove all particulate matter. Causality Note: The initial volume of the sample should be used to pre-wet the filter to avoid concentration changes due to filter adsorption.

-

-

Quantification (Chromatographic Method Recommended):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a reliable calibration curve (Absorbance or Peak Area vs. Concentration).

-

Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Reporting

Solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature. For example: "The solubility of this compound in methanol at 25 °C was determined to be 55.2 mg/mL."

Predicted Solubility Profile and Interpretation

While experimental determination is essential, a predictive analysis based on chemical principles can guide solvent selection.

-

High Solubility Expected:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors, allowing them to effectively solvate both the carboxylic acid groups and the pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to disrupt the solute-solute hydrogen bonding and solvate the molecule effectively.

-

-

Moderate Solubility Expected:

-

Ketones (e.g., Acetone): Acetone is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF.

-

Esters (e.g., Ethyl Acetate): Ethyl acetate has moderate polarity and can accept hydrogen bonds, but its larger nonpolar region may limit solubility compared to smaller, more polar solvents.

-

Ethers (e.g., Tetrahydrofuran - THF): THF is a good hydrogen bond acceptor but has lower overall polarity.

-

-

Low to Negligible Solubility Expected:

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): While polar, DCM is not a hydrogen bond acceptor and cannot effectively disrupt the strong solute-solute interactions.

-

Aromatic Hydrocarbons (e.g., Toluene): These are nonpolar solvents capable only of weak van der Waals interactions.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These are highly nonpolar and will be very poor solvents for this polar, crystalline solid.

-

The following table should be used to record experimentally determined data.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Polar Protic | Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value | |

| Water | 25 | Experimental Value | |

| Polar Aprotic | DMSO | 25 | Experimental Value |

| DMF | 25 | Experimental Value | |

| Acetonitrile | 25 | Experimental Value | |

| Acetone | 25 | Experimental Value | |

| Intermediate Polarity | Ethyl Acetate | 25 | Experimental Value |

| Tetrahydrofuran (THF) | 25 | Experimental Value | |

| Low Polarity | Dichloromethane (DCM) | 25 | Experimental Value |

| Nonpolar | Toluene | 25 | Experimental Value |

| n-Hexane | 25 | Experimental Value |

Conclusion

The solubility of this compound is a complex property governed primarily by its capacity for strong hydrogen bonding. Due to a lack of published data, experimental determination is not just recommended but necessary for any process development. The isothermal equilibrium method detailed in this guide provides a scientifically rigorous and reproducible protocol for obtaining this critical data. By understanding the underlying chemical principles and applying a robust experimental workflow, researchers can confidently select appropriate solvents to optimize the synthesis, purification, and formulation of this valuable chemical intermediate.

References

A Guide to the Thermal Stability and Decomposition of 6-Chloropyridine-3,4-dicarboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the thermal stability and decomposition pathways of 6-chloropyridine-3,4-dicarboxylic acid. In the absence of extensive literature on this specific molecule, this document serves as a detailed roadmap, leveraging established principles of thermal analysis and the known chemistry of related pyridine carboxylic acids and chlorinated aromatic compounds. We present detailed, field-proven protocols for characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, we propose potential decomposition mechanisms to guide experimental design and data interpretation. This guide is intended to equip researchers and drug development professionals with the necessary tools to rigorously assess the thermal properties of this compound, a crucial step in ensuring the safety, stability, and viability of active pharmaceutical ingredients (APIs) and intermediates.

Introduction: The Imperative of Thermal Characterization

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science.[1] The presence of multiple reactive functional groups—a chlorinated pyridine ring and two adjacent carboxylic acids—suggests a complex thermal behavior profile. Understanding a compound's response to heat is not merely an academic exercise; it is a cornerstone of safe and effective drug development and chemical synthesis. Thermal instability can lead to loss of potency, formation of toxic byproducts, and in worst-case scenarios, uncontrolled energetic events.

This guide is structured to walk the researcher through a logical and scientifically sound investigation. We will not only describe what to do but, more importantly, why each step is taken, grounding our recommendations in established analytical principles.

Theoretical Underpinnings: Anticipating Decomposition

Before embarking on experimental work, it is crucial to formulate hypotheses about potential decomposition pathways. This allows for more targeted experimental design and aids in the interpretation of complex data. For this compound, two primary decomposition routes are plausible: decarboxylation and cleavage of the carbon-chlorine bond.

Decarboxylation Mechanisms

The thermal decarboxylation of pyridine carboxylic acids is a well-documented process, with the mechanism being highly dependent on the position of the carboxyl group relative to the ring nitrogen.[2][3]

-

The Zwitterionic Pathway: For carboxylic acids positioned ortho to the pyridine nitrogen (e.g., picolinic acid), decarboxylation is often facilitated by the formation of a zwitterionic intermediate.[3][4] This intermediate stabilizes the resulting carbanion upon the loss of CO2. While neither of the carboxyl groups in this compound is in the ortho (position 2) position, the electronic influence of the nitrogen atom is still significant.

-

Sequential Decarboxylation: Given the presence of two adjacent carboxylic acid groups, it is highly probable that decarboxylation will occur in a stepwise manner. The first decarboxylation would yield a monochloropyridine carboxylic acid intermediate, which would then decompose at a higher temperature. The initial loss of CO2 is likely to be from the 4-position, influenced by the electron-withdrawing nature of the adjacent chlorine atom and the pyridine nitrogen.

Carbon-Chlorine Bond Cleavage

Chlorinated aromatic compounds can undergo thermal decomposition, leading to the cleavage of the C-Cl bond.[5] This process can result in the formation of hydrochloric acid (HCl) and other chlorinated byproducts.[6] The thermal stability of the C-Cl bond can be influenced by the other substituents on the aromatic ring.

Based on these principles, we can postulate a multi-step decomposition process for this compound, likely involving sequential decarboxylation followed by the breakdown of the chlorinated pyridine ring at higher temperatures.

Experimental Investigation: A Three-Pronged Approach

A comprehensive understanding of the thermal properties of this compound requires a combination of analytical techniques. We advocate for a workflow that integrates Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxy.com [oxy.com]

The Emerging Therapeutic Potential of 6-Chloropyridine-3,4-dicarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Pyridine Nucleus in Medicinal Chemistry

The pyridine ring is a cornerstone scaffold in modern drug discovery, prized for its versatile substitution patterns and its presence in numerous FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in a wide range of chemical reactions make it a highly desirable framework for the development of novel therapeutic agents.[2] Within the diverse family of pyridine-based compounds, pyridine dicarboxylic acids and their derivatives have garnered significant attention for their potential to exhibit a broad spectrum of biological activities. This guide focuses on the untapped potential of a specific, strategically functionalized scaffold: 6-chloropyridine-3,4-dicarboxylic acid . The presence of a chlorine atom at the 6-position offers a valuable synthetic handle for further molecular elaboration, while the dicarboxylic acid moiety provides opportunities for the creation of amides, esters, and other derivatives with diverse physicochemical and pharmacological properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and experimental evaluation of this compound derivatives.

I. Synthetic Strategies: Unlocking the Therapeutic Potential

The synthetic versatility of this compound is key to exploring its biological potential. The two carboxylic acid groups can be readily converted into a variety of functional groups, including esters, amides, and cyclic imides, each with the potential to modulate the compound's biological activity, solubility, and pharmacokinetic profile. The chlorine atom at the 6-position can also be a site for nucleophilic substitution or cross-coupling reactions, further expanding the accessible chemical space.

A. Synthesis of 6-Chloropyridine-3,4-dicarboxamides

Amide derivatives of pyridine dicarboxylic acids have shown promise as biologically active molecules. The synthesis of 6-chloropyridine-3,4-dicarboxamides can be achieved through a straightforward two-step process starting from the dicarboxylic acid.

Experimental Protocol: General Procedure for the Synthesis of 6-Chloropyridine-3,4-dicarboxamides

-

Activation of the Carboxylic Acids:

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as oxalyl chloride or thionyl chloride (2.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess activating agent under reduced pressure to yield the crude 6-chloropyridine-3,4-dicarbonyl dichloride. This intermediate is typically used in the next step without further purification.

-

-

Amide Bond Formation:

-

Dissolve the crude diacyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq) in the same solvent dropwise to the cooled solution of the diacyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N,N'-disubstituted-6-chloropyridine-3,4-dicarboxamide.[3]

-

Caption: Synthetic workflow for 6-chloropyridine-3,4-dicarboxamides.

B. Synthesis of this compound Esters

Ester derivatives can enhance the lipophilicity of the parent dicarboxylic acid, potentially improving cell permeability and oral bioavailability. The synthesis of diesters can be achieved via Fischer esterification or by using coupling agents.

Experimental Protocol: General Procedure for the Synthesis of this compound Esters

-

Fischer Esterification (for simple alcohols):

-

Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, hydrochloric acid).

-

Reflux the mixture for 6-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.

-

-

DCC/DMAP Coupling (for more complex or acid-sensitive alcohols):

-

Dissolve this compound (1.0 eq), the desired alcohol (2.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane).[4]

-

Cool the solution to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) in the same solvent.[4]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter off the precipitated dicyclohexylurea.

-

Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4]

-

II. Potential Biological Activities and Mechanistic Insights

While direct biological data for derivatives of this compound is limited, the broader class of pyridine carboxylic and dicarboxylic acid derivatives has demonstrated a wide range of pharmacological activities. This section explores the most promising potential applications for this novel scaffold, supported by evidence from structurally related compounds.

A. Antimicrobial and Antifungal Activity

Pyridine-containing compounds have a long history as antimicrobial agents.[5] The chelation of essential metal ions by dicarboxylic acid moieties is a known mechanism of antimicrobial action.[1] Furthermore, pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors, a key enzyme in the fungal respiratory chain.[6]

Hypothesized Mechanism of Action: Derivatives of this compound may exert antimicrobial effects through multiple mechanisms, including:

-

Metal Ion Chelation: The dicarboxylic acid or its derivatives could sequester essential metal ions required for microbial growth and enzyme function.

-

Enzyme Inhibition: Amide derivatives may act as inhibitors of key metabolic enzymes, such as succinate dehydrogenase in fungi, disrupting the electron transport chain and ATP production.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8]

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Preparation of Compound Dilutions:

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the prepared microbial suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 35-37 °C for most bacteria, 28-35 °C for fungi) for 16-24 hours (bacteria) or 24-48 hours (fungi).[7]

-

-

Determination of MIC:

Table 1: Representative Antimicrobial Activity of Pyridine Carboxamide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyridine Carboxamide A | Staphylococcus aureus | 31.25 | [5] |

| Pyridine Carboxamide B | Escherichia coli | 62.5 | [5] |

| Pyridine Carboxamide C | Candida albicans | 15.6 | [6] |

| Nicotinic Acid Hydrazide 1 | Bacillus subtilis | 6.25 | [5] |

| Nicotinic Acid Hydrazide 2 | Aspergillus niger | 12.5 | [5] |

Note: The data in this table is for illustrative purposes and represents the activity of structurally related pyridine derivatives, not specifically this compound derivatives.

B. Anticancer Activity

The pyridine scaffold is present in numerous approved anticancer drugs.[2] Derivatives of pyridine have been shown to exert cytotoxic effects through various mechanisms, including kinase inhibition, induction of apoptosis, and interference with the cell cycle.[10][11] The introduction of a chlorine atom at the 6-position of a pyridopyrimidine ring, a related heterocyclic system, has been a key strategy in developing novel kinase inhibitors.[10]

Hypothesized Mechanism of Action: this compound derivatives could potentially exhibit anticancer activity by:

-

Kinase Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding pocket of kinases.

-

Induction of Apoptosis: The compounds may trigger programmed cell death through the activation of caspases and other pro-apoptotic proteins.

-

Inhibition of Metabolic Enzymes: Some chloroacridine derivatives have been shown to inhibit enzymes of the tricarboxylic acid cycle, leading to energy depletion in cancer cells.[9][12]

Caption: Potential mechanism of apoptosis induction.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][13]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[6]

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Table 2: Representative Cytotoxic Activity of Pyridine and Pyridopyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cyanopyridone Derivative 5a | MCF-7 (Breast Cancer) | 1.77 | [10] |

| Cyanopyridone Derivative 5e | MCF-7 (Breast Cancer) | 1.39 | [10] |

| Fused Pyridopyrimidine 6b | HepG2 (Liver Cancer) | 2.68 | [10] |

| 6-Chloropyridopyrimidine 7b | MCF-7 (Breast Cancer) | 6.22 | [10] |

Note: The data in this table is for illustrative purposes and represents the activity of structurally related pyridine and pyridopyrimidine derivatives.

Experimental Protocol: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12][14][15]

-

Cell Lysis:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.[14]

-

-

Assay Reaction:

-

Fluorescence Measurement:

-

Incubate the plate at 37 °C for 1-2 hours.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.[14]

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the caspase-3 activity in the cell lysate. Compare the fluorescence of treated samples to that of untreated controls.

-

C. Enzyme Inhibition

Pyridine carboxylic acid derivatives are known to inhibit a wide range of enzymes, including urease, synthase, tyrosinase, and various kinases.[1] The carboxylic acid groups can coordinate with metal ions in the active site of metalloenzymes, while the pyridine ring and its substituents can form various interactions with the enzyme's binding pocket.

Hypothesized Target: Based on the activity of related compounds, derivatives of this compound could potentially inhibit enzymes such as succinate dehydrogenase (SDH) .

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the activity of SDH, a key enzyme in both the citric acid cycle and the electron transport chain.[16][17][18]

-

Sample Preparation:

-

Isolate mitochondria from cells or tissues, or use whole-cell lysates.

-

-

Assay Reaction:

-

In a microplate, combine the sample with an assay buffer containing succinate (the substrate) and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium).[5][18]

-

SDH will oxidize succinate to fumarate and transfer the electrons to the acceptor, causing a color change that can be monitored spectrophotometrically.[17]

-

-

Inhibitor Testing:

-

Pre-incubate the sample with various concentrations of the test compound before adding the substrate to determine its inhibitory effect on SDH activity.

-

-

Data Analysis:

-

Measure the rate of the color change over time.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

III. Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of derivatives, including amides and esters, which can be tailored to interact with a variety of biological targets. Based on the established biological activities of structurally related pyridine dicarboxylic acids, derivatives of this scaffold hold significant potential as antimicrobial, anticancer, and enzyme-inhibitory agents.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of these novel compounds. Future research should focus on the systematic synthesis and screening of libraries of this compound derivatives to identify lead compounds with potent and selective activity. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the efficacy and pharmacokinetic properties of these promising molecules, paving the way for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. content.abcam.com [content.abcam.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. protocols.io [protocols.io]

- 11. atcc.org [atcc.org]

- 12. caspase3 assay [assay-protocol.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hbmahesh.weebly.com [hbmahesh.weebly.com]